molecular formula C14H21NO5 B041580 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine CAS No. 108261-02-5

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine

Cat. No. B041580
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04760145

Procedure details

To 20 ml of methanol, 0.2 g of platinum oxide was added and then hydrogen was passed through the solution to activate the catalyst. To the solution was added a solution of 10.81 g (60 mmol) of 2-methoxy-3,4-methylenedioxybenzaldehyde (1) and 6.37 g (60 mmol) of aminoacetaldehyde dimethylacetal (99% purity) in 20 ml of ethanol to carry out hydrogenation for 3.5 hours. Then, 5.24 ml of 35% formaline (66 mmol) was added to carry out further hydrogenation for 9 hours. The catalyst was filtered out and the filtrate was concentrated under reduced pressure to obtain 16.85 g of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (5) as an oil. Yield: 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.24 mL
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][O:4][C:5]1[C:12]2[O:13][CH2:14][O:15][C:11]=2[CH:10]=[CH:9][C:6]=1[CH:7]=O.[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][NH2:20].[CH2:23]=O>C(O)C.[Pt]=O.CO>[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][N:20]([CH2:7][C:6]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][O:13][C:12]=2[C:5]=1[O:4][CH3:3])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
10.81 g
Type
reactant
Smiles
COC1=C(C=O)C=CC2=C1OCO2
Name
Quantity
6.37 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5.24 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.